5-Methylisoxazol-4-amine hydrochloride

Description

The exact mass of the compound 5-Methylisoxazol-4-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylisoxazol-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylisoxazol-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c1-3-4(5)2-6-7-3;/h2H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZOHHHHZCANPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515826 | |

| Record name | 5-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100499-66-9 | |

| Record name | 4-Isoxazolamine, 5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100499-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isoxazolamine, 5-methyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methylisoxazol-4-amine hydrochloride CAS number and properties

An In-Depth Technical Guide to 5-Methylisoxazol-4-amine Hydrochloride

Section 1: Core Compound Identification and Overview

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] These five-membered heterocyclic compounds offer a unique combination of electronic properties, metabolic stability, and synthetic versatility, making them highly valuable in drug discovery.[1] Among the vast library of isoxazole derivatives, 5-Methylisoxazol-4-amine hydrochloride serves as a critical building block for synthesizing more complex molecules, particularly in the development of novel therapeutics.[3][4]

This guide provides a comprehensive technical overview of 5-Methylisoxazol-4-amine hydrochloride, detailing its chemical properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

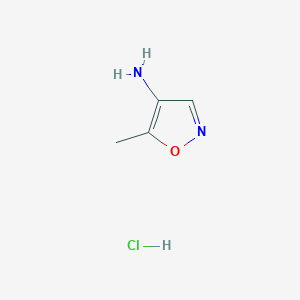

Below is the chemical structure of 5-Methylisoxazol-4-amine hydrochloride.

Caption: Chemical structure of 5-Methylisoxazol-4-amine hydrochloride.

The compound is the hydrochloride salt of the parent amine, 5-Methylisoxazol-4-amine. Key identification details for both forms are summarized below.

| Identifier | 5-Methylisoxazol-4-amine hydrochloride (Salt) | 5-Methylisoxazol-4-amine (Free Base) |

| CAS Number | 100499-66-9[5][6][] | 87988-94-1[8][9] |

| Molecular Formula | C₄H₇ClN₂O | C₄H₆N₂O[8][9] |

| Molecular Weight | 134.57 g/mol | 98.10 g/mol [9] |

| IUPAC Name | 5-methyl-1,2-oxazol-4-amine;hydrochloride | 5-methyl-1,2-oxazol-4-amine[9] |

| Common Synonyms | 4-Amino-5-methylisoxazole hydrochloride | 4-Amino-5-methylisoxazole, 5-Methyl-4-isoxazolamine[9] |

Section 2: Physicochemical Properties

The physicochemical properties of a compound are critical for designing experimental conditions, including reaction setups and formulation strategies. While specific experimental data for 5-Methylisoxazol-4-amine hydrochloride is not extensively published, its properties can be reliably inferred from closely related isoxazole derivatives and general principles of amine salts.

| Property | Value / Description |

| Appearance | Typically a crystalline solid, based on analogous compounds.[10][11] |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and dimethylformamide (DMF).[11] As a hydrochloride salt, it should exhibit at least sparing solubility in aqueous buffers, though dissolving in an organic solvent first is recommended for preparing aqueous solutions.[11] |

| Storage | Store in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[12] For long-term stability, storage at -20°C is recommended.[13] |

| Stability | The product is generally stable under standard ambient conditions.[14] |

| Topological Polar Surface Area (TPSA) (Free Base) | 52.1 Ų[9] |

| Complexity (Free Base) | 66.7[9] |

Section 3: Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

The synthesis of substituted isoxazoles often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine or one of its salts.[15] For 4-amino substituted isoxazoles, a common strategy is to first synthesize a stable precursor, such as a 4-carboxylic acid derivative, which can then be converted to the amine.

A plausible and efficient pathway to 5-Methylisoxazol-4-amine hydrochloride is outlined below. This multi-step process leverages common and well-documented transformations in heterocyclic chemistry.[2][16]

-

Step 1: Isoxazole Ring Formation. The process begins with the reaction between ethyl acetoacetate and a formylating agent (e.g., triethyl orthoformate) to form an ethoxymethylene intermediate. This intermediate is then reacted with hydroxylamine hydrochloride or sulfate to yield ethyl 5-methylisoxazole-4-carboxylate.[16] This reaction establishes the core heterocyclic structure.

-

Step 2: Saponification. The resulting ester is hydrolyzed to the corresponding carboxylic acid (5-Methylisoxazole-4-carboxylic acid) using a strong acid or base.[2][16]

-

Step 3: Conversion to Amine. The carboxylic acid is then converted to the amine. A standard laboratory method for this transformation is the Curtius rearrangement, which proceeds through an acyl azide intermediate.

-

Step 4: Salt Formation. Finally, the free base, 5-Methylisoxazol-4-amine, is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ether or isopropanol) to precipitate the stable and more easily handled hydrochloride salt.

Caption: Plausible synthetic workflow for 5-Methylisoxazol-4-amine hydrochloride.

Chemical Reactivity

The reactivity of 5-Methylisoxazol-4-amine is dominated by the nucleophilic character of the 4-amino group. This primary amine can readily participate in a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be a versatile intermediate for introducing other functional groups.

These reactions make it a highly adaptable intermediate for building molecular complexity.

Section 4: Applications in Drug Discovery and Development

The isoxazole motif is a key component in a range of pharmaceuticals due to its ability to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding.[2] 5-Methylisoxazol-4-amine hydrochloride, as a functionalized isoxazole, is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][4]

-

Scaffold for Neurological Agents: The closely related analog, 5-Amino-4-chloro-3-methylisoxazole, is a key intermediate in the synthesis of drugs targeting neurological disorders.[3] This strongly suggests that 5-Methylisoxazol-4-amine hydrochloride is also a valuable precursor for compounds active in the central nervous system (CNS). The isoxazole core is famously present in the AMPA receptor agonist, alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, highlighting its importance in neuroscience research.[17]

-

Building Block for Bioactive Molecules: Its versatile amino group allows for its incorporation into larger molecules, serving as a foundational piece for developing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.[2][10]

-

Fragment-Based Drug Design: As a small, functionalized heterocycle, it is an ideal candidate for fragment-based screening libraries. These libraries are used to identify small molecules that bind to biological targets, which can then be optimized into potent drug leads.

Caption: Role of the core compound in synthetic and application pathways.

Section 5: Safety, Handling, and Storage Protocols

As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 5-Methylisoxazol-4-amine hydrochloride is not widely available, a robust safety protocol can be established based on data from structurally similar isoxazole derivatives.[18] This material should be considered hazardous until comprehensively evaluated.[11]

Hazard Identification

Based on analogs like 3-Hydroxy-5-methylisoxazole, potential hazards may include:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H361: Suspected of damaging fertility or the unborn child.

-

May cause respiratory irritation.[18]

Precautionary Measures & Personal Protective Equipment (PPE)

A self-validating safety workflow requires strict adherence to the following protocols:

-

P202 & P261: Do not handle until all safety precautions have been read and understood. Avoid breathing dust.

-

P280: Wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile), a lab coat, and government-approved safety glasses or a face shield.[19]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[18][19] Safety showers and eyewash stations must be readily accessible.

-

P264 & P270: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid and Emergency Procedures

-

If Swallowed (P301): Rinse mouth and call a POISON CENTER or doctor if you feel unwell.

-

On Skin (P302): Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.

-

In Eyes (P305): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.

-

Spills: Evacuate the area. Wear appropriate PPE. Collect spillage, avoiding dust generation, and place it in a suitable, closed container for disposal.[18]

Storage and Incompatibilities

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12] Store locked up (P405).

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[18]

Section 6: Conclusion

5-Methylisoxazol-4-amine hydrochloride is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its structured isoxazole core, combined with a reactive primary amine, makes it an ideal starting point for synthesizing complex molecular architectures. With established synthetic routes and clear applications as a building block for bioactive compounds, particularly in neuroscience, this compound will continue to be a molecule of interest for researchers and scientists dedicated to advancing therapeutic innovation. Adherence to rigorous safety and handling protocols is essential for its effective and responsible use in the laboratory.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 100499-66-9|5-Methylisoxazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 5-Methylisoxazol-4-aMine hydrochloride | 100499-66-9 [amp.chemicalbook.com]

- 8. 5-Methylisoxazol-4-amine - Lead Sciences [lead-sciences.com]

- 9. 5-Methyl-1,2-oxazol-4-amine | C4H6N2O | CID 13033202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy 3-Ethyl-5-methylisoxazol-4-amine (EVT-8819975) [evitachem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. 1072-67-9|5-Methylisoxazol-3-amine|BLD Pharm [bldpharm.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 17. Anti-Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid Receptor Encephalitis: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylisoxazol-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Methylisoxazol-4-amine hydrochloride (CAS No: 100499-66-9), a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details the compound's chemical structure and fundamental properties, alongside standardized experimental protocols for their determination. A key focus is placed on the importance of these properties in the context of drug development, illustrating the relationships between molecular characteristics and potential therapeutic efficacy. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related isoxazole derivatives.

Introduction

5-Methylisoxazol-4-amine hydrochloride is a member of the isoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The strategic placement of the methyl and amine functional groups on the isoxazole ring suggests potential for various biological interactions, making a thorough understanding of its physicochemical properties essential for any drug development program. These properties govern a molecule's behavior from initial formulation to its ultimate interaction with biological targets, influencing absorption, distribution, metabolism, and excretion (ADME) profiles. This guide presents a consolidated summary of available data and methodologies for the comprehensive characterization of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of 5-Methylisoxazol-4-amine hydrochloride is presented in Table 1. It is important to note that while some properties have been computationally predicted or are based on data from the free base, experimentally determined values for the hydrochloride salt are not widely available in the public domain.

Table 1: Physicochemical Properties of 5-Methylisoxazol-4-amine hydrochloride

| Property | Value | Source/Method |

| IUPAC Name | 5-methylisoxazol-4-amine;hydrochloride | - |

| CAS Number | 100499-66-9 | - |

| Molecular Formula | C₄H₇ClN₂O | - |

| Molecular Weight | 134.56 g/mol | - |

| Chemical Structure |

| - |

| Melting Point | Data not available | Experimental determination required |

| Boiling Point | Data not available | Experimental determination required |

| Solubility | Data not available | Experimental determination required |

| pKa | Data not available | Experimental determination required |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical parameters are outlined below. These protocols are standard procedures applicable to the characterization of novel amine hydrochloride salts.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

A small, dry sample of 5-Methylisoxazol-4-amine hydrochloride is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Solubility Assessment

Solubility in various solvents is a determining factor for formulation development and bioavailability.

Methodology (Shake-Flask Method):

-

An excess amount of 5-Methylisoxazol-4-amine hydrochloride is added to a known volume of the solvent of interest (e.g., water, DMSO, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at different physiological pH values, which affects its absorption and distribution.

Methodology (Potentiometric Titration):

-

A precisely weighed amount of 5-Methylisoxazol-4-amine hydrochloride is dissolved in a known volume of water or a co-solvent system.

-

The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the isoxazole ring proton. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the methyl carbon, the two sp² carbons of the isoxazole ring, and the carbon atom attached to the amino group, confirming the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would reveal characteristic absorption bands for the functional groups present. Key expected vibrations include N-H stretching of the amine group, C-H stretching of the methyl group, C=N and C=C stretching of the isoxazole ring, and N-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would provide the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns observed in the MS/MS spectrum would offer further structural information.

Visualizations

The following diagrams illustrate the logical workflow for physicochemical characterization and the interplay of these properties in drug development.

Conclusion

The comprehensive physicochemical characterization of 5-Methylisoxazol-4-amine hydrochloride is a prerequisite for its rational development as a potential therapeutic agent. While a complete experimental dataset for this specific compound is not currently available in the public literature, this guide provides the necessary theoretical framework and standardized experimental protocols to enable researchers to perform a thorough evaluation. The data generated from such studies will be invaluable in guiding formulation strategies, predicting in vivo behavior, and ultimately unlocking the therapeutic potential of this and other novel isoxazole derivatives.

5-Methylisoxazol-4-amine hydrochloride molecular weight and formula

This technical guide provides an in-depth overview of 5-Methylisoxazol-4-amine hydrochloride, a chemical compound relevant to researchers, scientists, and professionals in drug development. This document outlines its core physicochemical properties, experimental protocols for synthesis and analysis, and logical relationships of its chemical data.

Core Physicochemical Data

The fundamental quantitative data for 5-Methylisoxazol-4-amine hydrochloride and its corresponding free base, 5-Methylisoxazol-4-amine, are summarized below.

| Property | 5-Methylisoxazol-4-amine hydrochloride | 5-Methylisoxazol-4-amine (Free Base) |

| Molecular Formula | C4H7ClN2O[][2] | C4H6N2O[3] |

| Molecular Weight | 134.56 g/mol [][2] | 98.10 g/mol [3] |

| CAS Number | 100499-66-9 | 87988-94-1[3] |

Experimental Protocols

Synthesis of Substituted Isoxazoles: A Representative Protocol

The synthesis of isoxazole derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine. The following is a representative protocol for the synthesis of a related compound, which can be adapted for the synthesis of 5-methylisoxazol-4-amine derivatives.

Synthesis of Ethyl-5-methylisoxazole-4-carboxylate from Ethyl Acetoacetate

This multi-step process is a common route to producing the isoxazole core structure.

-

Formation of Ethyl Ethoxymethyleneacetoacetic Ester:

-

React ethylacetoacetate with triethylorthoformate and acetic anhydride.

-

The reaction is typically carried out at an elevated temperature, for instance, between 75°C to 150°C.

-

-

Formation of the Isoxazole Ring:

-

The resulting ethyl ethoxymethyleneacetoacetic ester is then combined with hydroxylamine sulfate.

-

This reaction is conducted in the presence of a base like sodium acetate.

-

The temperature is maintained at a low range, typically between -20°C to 10°C, to control the reaction's exothermicity.

-

-

Hydrolysis to Carboxylic Acid:

-

The ethyl-5-methylisoxazole-4-carboxylate is hydrolyzed using a strong acid, such as 60% aqueous sulfuric acid.

-

This step is performed at an elevated temperature, for example, between 80°C and 88°C, to facilitate the removal of ethanol.

-

-

Formation of the Amine:

-

The resulting 5-methylisoxazole-4-carboxylic acid can then be converted to the corresponding amine through various synthetic routes, such as a Curtius, Hofmann, or Schmidt rearrangement.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of isoxazole derivatives.

-

Column: A reverse-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength where the compound has significant absorbance is used.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a quick and effective method for monitoring the progress of a chemical reaction.

-

Stationary Phase: Silica gel 60 F254 plates are commonly used.

-

Mobile Phase: A mixture of solvents is used to achieve adequate separation. For related compounds, a mixture of toluene, acetone, methanol, and ammonia has been shown to be effective.

-

Visualization: The separated spots can be visualized under UV light or by using a staining agent.

Logical Relationships

The following diagram illustrates the relationship between the chemical name, its molecular formula, and its resulting molecular weight.

Figure 1: Relationship between chemical name, formula, and molecular weight.

References

In-depth Technical Guide: Solubility of 5-Methylisoxazol-4-amine Hydrochloride in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 5-Methylisoxazol-4-amine hydrochloride in organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this document provides a comprehensive framework for its experimental determination. It includes a structured template for data presentation, a detailed experimental protocol based on standard methodologies, and a visual representation of the experimental workflow.

Data Presentation

To facilitate a clear and comparative analysis of solubility, it is recommended to record experimental findings in a structured format. The table below serves as a template for documenting the solubility of 5-Methylisoxazol-4-amine hydrochloride across a range of organic solvents.

Table 1: Solubility Data Template for 5-Methylisoxazol-4-amine hydrochloride

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Methanol | |||

| Ethanol | |||

| Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Isopropyl Alcohol | |||

| Tetrahydrofuran (THF) |

Experimental Protocols

The following protocol details the isothermal shake-flask method, a standard and reliable technique for determining the equilibrium solubility of a compound in various solvents.[1]

Objective

To quantitatively determine the solubility of 5-Methylisoxazol-4-amine hydrochloride in a selection of organic solvents at a specified and controlled temperature.

Materials and Equipment

-

Compound: 5-Methylisoxazol-4-amine hydrochloride (purity >99%)

-

Solvents: HPLC grade or equivalent purity

-

Vials: Glass vials with PTFE-lined screw caps

-

Shaker: Orbital shaker with precise temperature control

-

Filtration: 0.22 µm syringe filters (solvent-compatible)

-

Quantification: Validated High-Performance Liquid Chromatography (HPLC) system with UV detector or a comparable analytical instrument.

-

Analytical balance, volumetric flasks, pipettes, and syringes.

Methodology

-

Preparation of Saturated Solutions:

-

An excess amount of 5-Methylisoxazol-4-amine hydrochloride is added to a series of vials.

-

A known volume (e.g., 5 mL) of each respective organic solvent is added to the vials. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

The vials are securely capped and placed in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

-

The mixtures are agitated for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the minimum time required to achieve equilibrium.[1]

-

-

Sample Collection and Filtration:

-

Following equilibration, the vials are removed from the shaker and allowed to stand undisturbed for at least 2 hours to permit the sedimentation of the excess solid.[1]

-

A sample of the supernatant is carefully withdrawn using a syringe.

-

The collected supernatant is immediately filtered through a 0.22 µm syringe filter into a clean vial to remove all particulate matter.

-

-

Analysis and Quantification:

-

The filtered, saturated solution is appropriately diluted with a suitable solvent to fall within the linear range of the analytical method.

-

The concentration of 5-Methylisoxazol-4-amine hydrochloride in the diluted sample is determined using a validated HPLC-UV method.

-

-

Data Calculation:

-

The solubility is calculated based on the measured concentration and the dilution factor.

-

The experiment should be conducted in triplicate for each solvent to ensure the reliability of the results, with the final solubility reported as the mean ± standard deviation.

-

Mandatory Visualization

The logical workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Characterization of 5-Methylisoxazol-4-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylisoxazol-4-amine hydrochloride. It is intended to assist researchers, scientists, and professionals in drug development in the identification, characterization, and quality control of this compound. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols and workflow diagrams are included to facilitate the reproduction of these results.

Chemical Structure and Properties

-

IUPAC Name: 5-methylisoxazol-4-amine;hydrochloride

-

Molecular Formula: C₄H₇ClN₂O

-

Molecular Weight: 134.57 g/mol

-

CAS Number: 100499-66-9

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of 5-Methylisoxazol-4-amine hydrochloride in solution. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for the protons of 5-Methylisoxazol-4-amine hydrochloride. These predictions are based on the analysis of similar isoxazole and amine hydrochloride structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~2.5 | Singlet | 3H |

| NH₃⁺ | ~8.0 - 9.0 | Broad Singlet | 3H |

| Isoxazole H | ~8.5 | Singlet | 1H |

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms are presented below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~12 |

| C4 (C-NH₃⁺) | ~110 |

| C3 | ~150 |

| C5 (C-CH₃) | ~165 |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of isoxazole derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Methylisoxazol-4-amine hydrochloride in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Instrumentation: Utilize a standard NMR spectrometer, for example, a 400 MHz instrument.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the carbon signals.

-

Data Processing: Process the acquired spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 5-Methylisoxazol-4-amine hydrochloride. The hydrochloride salt form will exhibit characteristic absorptions for the ammonium group (NH₃⁺).

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (NH₃⁺) | 3200 - 2800 | Strong, Broad |

| C=N Stretch (Isoxazole) | 1650 - 1600 | Medium |

| N-H Bend (NH₃⁺) | 1600 - 1500 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| C-O Stretch (Isoxazole) | 1250 - 1020 | Strong |

Primary and secondary amines typically show N-H stretching absorptions in the 3300 to 3500 cm⁻¹ range.[1][2][3] However, in the case of an amine hydrochloride, the formation of the ammonium salt leads to a modification of the N-H stretching absorption, often resulting in complex "ammonium" bands at lower wavenumbers.[4]

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an IR spectrum of a solid sample is:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction and process the data to obtain the final transmittance or absorbance spectrum.

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 5-Methylisoxazol-4-amine hydrochloride, further confirming its structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum of the free base (5-Methylisoxazol-4-amine) is expected to show a molecular ion peak at m/z = 98.10.

-

Major Fragment Ions: The fragmentation pattern will depend on the ionization technique used. Common fragmentation pathways for isoxazoles can involve ring opening and cleavage.

Experimental Protocol for Mass Spectrometry

A general protocol for small molecule mass spectrometry is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Mass Spectrometry Logical Workflow

References

Spectral Analysis of 5-Methylisoxazol-4-amine Hydrochloride: Data Currently Unavailable

A comprehensive search for publicly available ¹H NMR and ¹³C NMR spectral data for 5-Methylisoxazol-4-amine hydrochloride has been conducted, and at present, no specific experimental spectra for this compound have been located in the public domain. Consequently, an in-depth technical guide and spectral analysis as requested cannot be provided at this time.

The initial search aimed to retrieve quantitative NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, which are essential for a detailed structural elucidation and analysis. However, the search results did not yield any publications or spectral databases containing the ¹H or ¹³C NMR spectra for 5-Methylisoxazol-4-amine hydrochloride. While data for isomeric structures such as 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole, as well as other isoxazole derivatives, are available, these are not applicable to the specific substitution pattern of the requested compound.

To proceed with a full spectral analysis, the acquisition of experimental NMR data for 5-Methylisoxazol-4-amine hydrochloride is a necessary first step. This would typically involve the following experimental protocol:

Proposed Experimental Protocol for NMR Data Acquisition

1. Sample Preparation:

-

A small quantity (typically 5-10 mg) of high-purity 5-Methylisoxazol-4-amine hydrochloride would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of labile protons (such as those on the amine and the hydrochloride salt). DMSO-d₆ is often a good choice for amine hydrochlorides as it can dissolve the salt and often allows for the observation of N-H protons.

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

Standard acquisition parameters would be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width would be set to encompass all expected proton resonances.

-

Integration of the signals would be performed to determine the relative number of protons corresponding to each resonance.

-

Analysis of signal multiplicities (singlet, doublet, triplet, etc.) and coupling constants would be carried out to establish proton-proton connectivity.

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum would be acquired on the same instrument.

-

Proton-decoupled mode would be used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

A sufficient number of scans and an appropriate relaxation delay would be employed to ensure accurate signal intensity for all carbon environments.

-

Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

4. 2D NMR Spectroscopy (Optional but Recommended):

-

To provide unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be beneficial.

-

COSY would reveal proton-proton coupling networks.

-

HSQC would correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation) could be used to establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity of the isoxazole ring and its substituents.

Once this data is obtained, a complete analysis could be performed, including the generation of data tables and diagrams as originally requested.

Below is a conceptual workflow for the spectral analysis process that would be followed once the data is available.

Caption: Conceptual workflow for the acquisition and analysis of NMR data.

Researchers and drug development professionals who require the spectral analysis of 5-Methylisoxazol-4-amine hydrochloride are encouraged to first perform the necessary NMR experiments to obtain the foundational data.

An In-depth Technical Guide to the Theoretical FT-IR Spectrum and Vibrational Analysis of 5-Methylisoxazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique molecular fingerprint. This guide presents a theoretical vibrational analysis of 5-Methylisoxazol-4-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The analysis is a composite of known vibrational modes for the isoxazole ring, a primary amine hydrochloride, and a methyl group.

Theoretical Vibrational Analysis

The vibrational spectrum of 5-Methylisoxazol-4-amine hydrochloride can be understood by dissecting the molecule into its constituent functional groups: the 5-methylisoxazole ring and the 4-amine hydrochloride group.

1. Isoxazole Ring Vibrations: The isoxazole ring is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom adjacent to each other. Its vibrational modes are complex and can be influenced by substituents. Based on studies of isoxazole and its derivatives, the following characteristic vibrations are expected[1][2][3]:

-

C=N Stretching: This vibration is typically observed in the region of 1615-1643 cm⁻¹.[4]

-

C=C Stretching: Aromatic C=C stretching vibrations usually appear in the 1500-1600 cm⁻¹ range.

-

Ring Breathing Modes: These are coupled vibrations of the entire ring and can be found in the fingerprint region.

-

N-O Stretching: The N-O stretching vibration is expected in the 1110-1168 cm⁻¹ range.[4]

-

C-N Stretching: The C-N stretching of the isoxazole ring is anticipated around 1250-1276 cm⁻¹.[4]

-

C-H Stretching (aromatic): The C-H stretching of the isoxazole ring is expected to appear above 3000 cm⁻¹.[5]

2. Amine Hydrochloride Group (-NH₃⁺) Vibrations: The protonation of the primary amine group to form an amine hydrochloride results in characteristic absorptions that are distinct from the free amine.

-

N-H Stretching: The N-H stretching vibrations of a primary amine salt (R-NH₃⁺) typically appear as a broad, strong band in the 2800-3200 cm⁻¹ region.[6] This broadness is due to hydrogen bonding.

-

N-H Bending (Asymmetric and Symmetric): Primary amine salts exhibit two distinct N-H bending vibrations. The asymmetric bending mode is generally found between 1625-1560 cm⁻¹, while the symmetric bending mode appears in the 1550-1500 cm⁻¹ range.[7]

3. Methyl Group (-CH₃) Vibrations: The methyl group attached to the isoxazole ring will exhibit its own characteristic vibrational modes.

-

Asymmetric and Symmetric C-H Stretching: These vibrations are expected in the 2950-3000 cm⁻¹ (asymmetric) and 2850-2900 cm⁻¹ (symmetric) regions.

-

Asymmetric and Symmetric C-H Bending: The asymmetric bending (scissoring) mode typically appears around 1450 cm⁻¹, while the symmetric bending (umbrella) mode is found near 1375 cm⁻¹.

Data Presentation: Predicted FT-IR Bands

The following table summarizes the predicted FT-IR absorption bands for 5-Methylisoxazol-4-amine hydrochloride based on the theoretical analysis.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| ~3100 | C-H Stretching | Isoxazole Ring | Medium |

| 2800-3200 | N-H Stretching | Amine Hydrochloride (-NH₃⁺) | Strong, Broad |

| 2950-3000 | Asymmetric C-H Stretching | Methyl (-CH₃) | Medium |

| 2850-2900 | Symmetric C-H Stretching | Methyl (-CH₃) | Medium |

| 1615-1643 | C=N Stretching | Isoxazole Ring | Medium to Strong |

| 1560-1625 | Asymmetric N-H Bending | Amine Hydrochloride (-NH₃⁺) | Medium |

| 1500-1600 | C=C Stretching | Isoxazole Ring | Medium |

| 1500-1550 | Symmetric N-H Bending | Amine Hydrochloride (-NH₃⁺) | Medium |

| ~1450 | Asymmetric C-H Bending (Scissoring) | Methyl (-CH₃) | Medium |

| ~1375 | Symmetric C-H Bending (Umbrella) | Methyl (-CH₃) | Medium |

| 1250-1276 | C-N Stretching | Isoxazole Ring | Medium |

| 1110-1168 | N-O Stretching | Isoxazole Ring | Medium |

| Below 1000 | Ring Bending and Out-of-Plane Bending Modes | Isoxazole Ring | Variable |

Experimental Protocols

A detailed experimental protocol for acquiring the FT-IR spectrum of a solid sample like 5-Methylisoxazol-4-amine hydrochloride is provided below.

Method 1: Potassium Bromide (KBr) Pellet Technique

-

Sample Preparation:

-

Thoroughly dry the sample to be analyzed and high-purity KBr powder in an oven at ~110°C for a few hours to remove any moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr. The grinding should be vigorous and thorough to ensure a fine, homogeneous mixture.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Method 2: Attenuated Total Reflectance (ATR) Technique

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum with the clean, empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Mandatory Visualization

Caption: Workflow for FT-IR Vibrational Analysis.

Conclusion

This technical guide provides a theoretical framework for the FT-IR spectrum and vibrational analysis of 5-Methylisoxazol-4-amine hydrochloride. The predicted vibrational frequencies and their assignments are based on the well-established characteristic absorptions of the isoxazole ring, primary amine hydrochlorides, and methyl groups. While this guide serves as a valuable resource for researchers, it is imperative to confirm these theoretical assignments with experimental data. The provided experimental protocols offer a standardized approach to obtaining a high-quality FT-IR spectrum of the title compound. The integration of experimental data with theoretical calculations, as outlined in the workflow, will enable a comprehensive and accurate vibrational analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. instanano.com [instanano.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Methylisoxazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazol-4-amine is a heterocyclic amine containing the isoxazole ring system, a key moiety in numerous pharmaceuticals. Understanding its behavior under mass spectrometric conditions is crucial for its identification, purity assessment, and metabolic studies. When analyzed by mass spectrometry, particularly with electron ionization (EI), the molecule is expected to undergo a series of characteristic fragmentation reactions. The hydrochloride salt will typically dissociate in the ion source, and the resulting free base will be analyzed. The molecular weight of 5-Methylisoxazol-4-amine is 98.10 g/mol .[1]

Proposed Fragmentation Pathway

The fragmentation of the 5-methylisoxazol-4-amine molecular ion (m/z 98) is anticipated to be driven by the inherent instability of the N-O bond and the presence of the amino and methyl functional groups. The initial ionization event will likely involve the removal of an electron from the nitrogen of the amino group or the isoxazole ring, leading to the molecular ion. Subsequent fragmentation is expected to proceed through several key pathways involving ring cleavage and loss of small neutral molecules.

A significant fragmentation route for isoxazole derivatives involves the cleavage of the weak N-O bond, which often initiates a cascade of further bond cleavages. The presence of an amino group can significantly influence the fragmentation, often directing cleavage to adjacent bonds.[2]

Below is a proposed fragmentation pathway for 5-Methylisoxazol-4-amine visualized using a DOT script.

References

In-depth Technical Guide: Crystal Structure and Polymorphism of 5-Methylisoxazol-4-amine Hydrochloride

A comprehensive guide for researchers, scientists, and drug development professionals.

Foreword

This technical guide addresses the topic of the crystal structure and polymorphism of 5-Methylisoxazol-4-amine hydrochloride. Despite a thorough search of scientific literature and crystallographic databases, no public domain data regarding the specific crystal structure or polymorphic forms of this compound could be identified. The information presented herein is therefore provided as a generalized, illustrative guide to the methodologies and data presentation that would be involved in such a study. The experimental protocols and data tables are representative of a typical small molecule characterization workflow and are intended to serve as a template for researchers undertaking similar investigations.

Introduction

5-Methylisoxazol-4-amine hydrochloride is a small molecule of interest in medicinal chemistry and drug development. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance as they can significantly influence key physicochemical properties including solubility, dissolution rate, stability, and bioavailability. A thorough understanding and control of the solid form are therefore critical for consistent and effective drug product development.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, which can have profound implications for drug manufacturing, formulation, and clinical performance. This guide outlines the typical experimental workflow for identifying and characterizing the crystal structure and potential polymorphs of a compound like 5-Methylisoxazol-4-amine hydrochloride.

Hypothetical Crystallographic and Thermal Analysis Data

The following tables present a hypothetical summary of quantitative data that would be collected during the solid-state characterization of two polymorphic forms (Form I and Form II) of 5-Methylisoxazol-4-amine hydrochloride.

Table 1: Hypothetical Crystallographic Data

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.123 | 7.456 |

| b (Å) | 8.456 | 12.345 |

| c (Å) | 15.789 | 18.901 |

| α (°) | 90 | 90 |

| β (°) | 95.67 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1345.6 | 1734.5 |

| Z | 4 | 8 |

| Density (calculated) (g/cm³) | 1.325 | 1.289 |

| R-factor (%) | 4.2 | 5.1 |

Table 2: Hypothetical Thermal Analysis Data

| Parameter | Form I | Form II |

| Melting Point (DSC) | 152.3 °C | 145.8 °C |

| Enthalpy of Fusion (J/g) | 85.7 | 72.4 |

| Phase Transition | None Observed | None Observed |

Experimental Protocols

This section details the generalized experimental methodologies that would be employed to obtain the data presented above.

Crystallization and Polymorph Screening

A polymorph screen would be initiated to identify potential crystalline forms of 5-Methylisoxazol-4-amine hydrochloride. This typically involves dissolving the compound in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at elevated temperatures to achieve saturation, followed by various crystallization techniques:

-

Slow Evaporation: Solutions are left undisturbed in vials covered with perforated parafilm to allow for the slow evaporation of the solvent at ambient temperature.

-

Slow Cooling: Saturated solutions at elevated temperatures are slowly cooled to room temperature or sub-ambient temperatures in a controlled manner.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.

-

Slurry Experiments: A suspension of the compound in a solvent is stirred at a constant temperature for an extended period to facilitate the conversion to the most stable polymorphic form at that temperature.

Single-Crystal X-ray Diffraction (SC-XRD)

Single crystals of suitable size and quality would be selected for X-ray diffraction analysis.

-

A selected crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

The diffractometer (e.g., a Bruker D8 Venture) equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used to collect a full sphere of diffraction data.

-

The collected data is processed (integrated and scaled) using appropriate software (e.g., SAINT).

-

The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² (e.g., SHELXL).

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

PXRD is a primary tool for routine identification and characterization of polymorphic forms.

-

A small amount of the crystalline powder is gently packed into a sample holder.

-

The sample is analyzed using a powder diffractometer (e.g., a PANalytical X'Pert Pro) with Cu Kα radiation.

-

The diffraction pattern is collected over a 2θ range of, for example, 2° to 40°, with a step size of 0.02° and a suitable counting time per step.

-

The resulting diffractogram (a plot of intensity versus 2θ) serves as a fingerprint for the specific crystalline form.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion.

-

A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan.

-

The pan is hermetically sealed.

-

The sample is heated in a DSC instrument (e.g., a Mettler Toledo DSC 1) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge.

-

The heat flow to the sample is monitored relative to an empty reference pan.

-

Endothermic events, such as melting, and exothermic events, such as crystallization, are recorded.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for polymorph characterization and a hypothetical relationship between two polymorphic forms.

A Comprehensive Technical Guide on the Thermal Stability and Decomposition of 5-Methylisoxazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazol-4-amine hydrochloride is a heterocyclic amine salt of significant interest in medicinal chemistry and drug development. A thorough understanding of its thermal properties is paramount for ensuring its safe handling, establishing appropriate storage conditions, and developing stable pharmaceutical formulations. This technical guide provides an in-depth overview of the thermal stability and potential decomposition pathways of 5-Methylisoxazol-4-amine hydrochloride, based on analogous compound data and established chemical principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Methylisoxazol-4-amine hydrochloride is crucial for interpreting its thermal behavior.

| Property | Value |

| CAS Number | 100499-66-9 |

| Molecular Formula | C₄H₇ClN₂O |

| Molecular Weight | 134.57 g/mol |

| Appearance | White to off-white crystalline solid (postulated) |

| Melting Point | Not reported (amine hydrochlorides typically melt with decomposition) |

| Solubility | Expected to be soluble in water and polar organic solvents |

Thermal Analysis: Representative Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability of chemical compounds. The following data, derived from studies on sulfamethoxazole, a structurally related compound, provide a representative thermal profile.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For an amine hydrochloride, weight loss is expected due to the loss of hydrogen chloride followed by the decomposition of the organic moiety.

Table 1: Representative TGA Data for the Decomposition of a 5-Methylisoxazole Amine Derivative

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| 150 - 250 | ~27% | Loss of HCl (theoretical for C₄H₇ClN₂O: 27.1%) |

| 250 - 400 | ~45% | Decomposition of the isoxazole ring and amine group |

| > 400 | ~28% | Further fragmentation and volatilization of smaller molecules |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It reveals thermal events such as melting, crystallization, and decomposition. For 5-Methylisoxazol-4-amine hydrochloride, an initial endotherm corresponding to the loss of HCl is expected, followed by exothermic decomposition events. The melting point of sulfamethoxazole is around 172°C, which is followed by decomposition.[1]

Table 2: Representative DSC Data for a 5-Methylisoxazole Amine Derivative

| Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Thermal Event |

| ~160 | ~175 | Endothermic | Melting and/or initiation of dehydrochlorination |

| ~260 | ~280 | Exothermic | Onset of major decomposition |

| ~350 | ~380 | Exothermic | Further decomposition and fragmentation |

Experimental Protocols

Detailed methodologies are critical for obtaining reproducible and reliable thermal analysis data.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of 5-Methylisoxazol-4-amine hydrochloride by measuring weight loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

Record the weight loss and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperature ranges of distinct weight loss steps.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify and characterize thermal transitions such as melting and decomposition of 5-Methylisoxazol-4-amine hydrochloride.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan (typically aluminum).

-

Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

-

Place the sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 400°C at a constant heating rate of 10°C/min.

-

Record the heat flow and temperature continuously.

-

Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks, and to determine onset temperatures, peak temperatures, and enthalpies of transitions.

Proposed Decomposition Pathway

The thermal decomposition of 5-Methylisoxazol-4-amine hydrochloride is likely to proceed through a multi-step process. The initial and most probable event is the loss of hydrogen chloride, a common characteristic of amine hydrochlorides upon heating. This would be followed by the decomposition of the resulting 5-methylisoxazol-4-amine.

The pyrolysis of the isoxazole ring is known to be complex. For 5-methylisoxazole, studies have suggested a pathway involving ring opening to form a vinylnitrene intermediate, which can then rearrange to form various products, including nitriles and carbon monoxide. The presence of the amino group at the 4-position will influence the electron distribution in the ring and likely affect the specific rearrangement pathways.

A plausible decomposition pathway is visualized in the following diagram:

Caption: Proposed decomposition pathway of 5-Methylisoxazol-4-amine hydrochloride.

Experimental Workflow

A systematic workflow is essential for the comprehensive thermal analysis of a compound. The following diagram illustrates a typical experimental workflow.

Caption: General experimental workflow for thermal analysis.

Conclusion

This technical guide provides a framework for understanding the thermal stability and decomposition of 5-Methylisoxazol-4-amine hydrochloride. Based on data from structurally similar compounds, it is anticipated that the compound will undergo dehydrochlorination followed by decomposition of the isoxazole ring at elevated temperatures. The proposed decomposition pathway involves the formation of a vinylnitrene intermediate leading to smaller, volatile fragments. The detailed experimental protocols provided herein offer a starting point for the empirical thermal characterization of this compound. It is imperative that these illustrative findings are substantiated by rigorous experimental analysis to ensure the safe and effective use of 5-Methylisoxazol-4-amine hydrochloride in research and drug development.

References

Navigating the Safety Landscape of 5-Methylisoxazol-4-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available data for 5-Methylisoxazol-4-amine hydrochloride (CAS No. 100499-66-9). It is intended to inform researchers, scientists, and drug development professionals on the best practices for safe handling and emergency preparedness.

Physicochemical and Toxicological Data

Due to the absence of a specific SDS for 5-Methylisoxazol-4-amine hydrochloride, quantitative data on its physical, chemical, and toxicological properties are not available. The following tables summarize the kind of information that would typically be found in an SDS for a chemical of this class. For any laboratory work, it is crucial to assume the compound is hazardous and handle it with appropriate care.

Table 1: Physical and Chemical Properties of 5-Methylisoxazol-4-amine hydrochloride

| Property | Value |

| Molecular Formula | C₄H₇ClN₂O |

| Molecular Weight | 134.57 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Vapor Pressure | Data not available |

| Vapor Density | Data not available |

| Flash Point | Data not available |

Table 2: Toxicological Data Summary

| Test | Route | Species | Value |

| Acute Toxicity | Oral | Data not available | LD50: Data not available |

| Dermal | Data not available | LD50: Data not available | |

| Inhalation | Data not available | LC50: Data not available | |

| Skin Corrosion/Irritation | --- | Data not available | Data not available |

| Serious Eye Damage/Irritation | --- | Data not available | Data not available |

| Respiratory or Skin Sensitization | --- | Data not available | Data not available |

| Germ Cell Mutagenicity | --- | Data not available | Data not available |

| Carcinogenicity | --- | Data not available | Data not available |

| Reproductive Toxicity | --- | Data not available | Data not available |

| Specific Target Organ Toxicity (Single Exposure) | --- | Data not available | Data not available |

| Specific Target Organ Toxicity (Repeated Exposure) | --- | Data not available | Data not available |

| Aspiration Hazard | --- | Data not available | Data not available |

Hazard Identification and Precautionary Measures

Based on the general hazards associated with amine hydrochlorides and isoxazole derivatives, 5-Methylisoxazol-4-amine hydrochloride should be handled as a potentially hazardous substance.

Potential Hazards:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

-

The toxicological properties have not been thoroughly investigated.

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Response: If skin or eye irritation occurs, get medical advice/attention.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling this compound. The following methodologies are based on best practices for handling potentially hazardous research chemicals.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE) Protocol

The following PPE is recommended when handling 5-Methylisoxazol-4-amine hydrochloride:

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected.

-

Body Protection: A laboratory coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical. The following protocols are recommended.

4.1. First Aid Measures

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible.[2]

-

Skin Contact: Promptly wash the contaminated skin with soap and water.[2] If this chemical penetrates the clothing, promptly remove the clothing and wash the skin with water.[2] If irritation persists after washing, get medical attention.[2]

-

Eye Contact: Immediately wash (irrigate) the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately.[2]

-

Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, hazardous combustion products may be formed, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment as outlined in Section 3.2. Avoid breathing dust and prevent contact with skin and eyes.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. The spill area should then be cleaned with a suitable decontaminating solution. For large spills, contact emergency services.

Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: All waste materials should be disposed of in accordance with federal, state, and local environmental regulations. This material may be considered hazardous waste. Do not dispose of it in standard laboratory trash or down the drain.

Conclusion

While a comprehensive safety profile for 5-Methylisoxazol-4-amine hydrochloride is not currently available, a cautious and informed approach based on the known hazards of similar chemical structures is essential for its safe handling. Researchers must utilize appropriate engineering controls, personal protective equipment, and adhere to strict handling and emergency protocols. A thorough, substance-specific risk assessment should be conducted before any experimental work is initiated.

References

Purity Analysis and Characterization of 5-Methylisoxazol-4-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment and structural characterization of 5-Methylisoxazol-4-amine hydrochloride (CAS No: 100499-66-9). This compound is a valuable building block in medicinal chemistry and drug discovery, making rigorous quality control essential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Methylisoxazol-4-amine hydrochloride is fundamental for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 100499-66-9 | [1] |

| Molecular Formula | C₄H₇ClN₂O | [1] |

| Molecular Weight | 134.56 g/mol | [1] |

| IUPAC Name | 5-methylisoxazol-4-amine;hydrochloride | N/A |

| Appearance | Off-white to light yellow solid (typical) | [2] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | N/A |

Analytical Techniques for Purity and Characterization

A combination of chromatographic and spectroscopic techniques is employed to ensure the identity, purity, and stability of 5-Methylisoxazol-4-amine hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the primary method for assessing the purity of 5-Methylisoxazol-4-amine hydrochloride and quantifying any impurities. A typical reversed-phase HPLC (RP-HPLC) method is described below.

Table 2: HPLC Purity Data (Representative)

| Parameter | Result |

| Purity (%) | ≥ 98.0% |

| Major Impurity (if any) | Varies by synthetic route |

| Retention Time | ~3.5 min (under specified conditions) |

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of 5-Methylisoxazol-4-amine hydrochloride.

Table 3: Spectroscopic Data (Representative)

| Technique | Key Data Points |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.45 (s, 1H), 3.90 (br s, 3H), 2.45 (s, 3H) |

| Mass Spectrometry (ESI+) | m/z: 99.06 (M+H)⁺ for the free base |

| Infrared (IR) Spectroscopy (KBr) | ν (cm⁻¹): 3400-3200 (N-H stretch), 2950-2850 (C-H stretch), 1620 (N-H bend), 1580 (C=N stretch) |

Experimental Protocol: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

-

Parameters: Standard proton acquisition parameters.

Experimental Protocol: Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Mode: Positive ion detection.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 mg/mL and infuse into the mass spectrometer.

Experimental Protocol: Infrared (IR) Spectroscopy

-